molecular formula C21H26FN3O5 B1683864 Idn-1965 CAS No. 204919-14-2

Idn-1965

Cat. No.: B1683864
CAS No.: 204919-14-2
M. Wt: 419.4 g/mol
InChI Key: GONUYDANRODTCF-IBYPIGCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of IDN-1965 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: IDN-1965 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

IDN-1965 has a wide range of scientific research applications, including:

Mechanism of Action

IDN-1965 exerts its effects by irreversibly inhibiting caspases, which are enzymes involved in the execution phase of apoptosis. The compound binds to the active site of caspases, preventing their activation and subsequent cleavage of cellular substrates. This inhibition leads to a reduction in apoptosis and protection of cells from programmed cell death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

IDN-1965 is compared with other caspase inhibitors such as:

Uniqueness of this compound: this compound is unique due to its irreversible inhibition of caspases and its marked efficacy in inhibiting Fas-mediated apoptosis through multiple routes of administration. This makes it a valuable tool for studying apoptosis and developing therapeutic strategies for apoptosis-related diseases .

Properties

CAS No.

204919-14-2

Molecular Formula

C21H26FN3O5

Molecular Weight

419.4 g/mol

IUPAC Name

3-[[(2S)-2-[(1,3-dimethylindole-2-carbonyl)amino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid

InChI

InChI=1S/C21H26FN3O5/c1-11(2)18(20(29)23-14(9-17(27)28)16(26)10-22)24-21(30)19-12(3)13-7-5-6-8-15(13)25(19)4/h5-8,11,14,18H,9-10H2,1-4H3,(H,23,29)(H,24,30)(H,27,28)/t14?,18-/m0/s1

InChI Key

GONUYDANRODTCF-IBYPIGCZSA-N

Isomeric SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IDN 1965
IDN-1965
IDN1965
N-((1,3-dimethylindole-2-carbonyl)-valinyl)-3-amino-4-oxo-5-fluoropentanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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